2-Bromo-4-methylaniline

Drug Metabolism Toxicology Medicinal Chemistry

2-Bromo-4-methylaniline (CAS 583-68-6) is a halogenated aromatic amine of molecular formula C₇H₈BrN, classified as a monosubstituted aniline derivative featuring a bromine atom at the 2-position and a methyl group at the 4-position of the benzene ring. At ambient temperature (20°C), the compound exists as a dark yellow to dark beige liquid with a melting point of 14-16°C, boiling point of 240°C (at 760 mmHg), density of 1.494-1.5 g/mL, and refractive index of 1.601-1.603.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 583-68-6
Cat. No. B145976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylaniline
CAS583-68-6
Synonyms2-bromo-4-methylphenylamine
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)Br
InChIInChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
InChIKeyUVRRJILIXQAAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylaniline (CAS 583-68-6) Procurement and Technical Baseline


2-Bromo-4-methylaniline (CAS 583-68-6) is a halogenated aromatic amine of molecular formula C₇H₈BrN, classified as a monosubstituted aniline derivative featuring a bromine atom at the 2-position and a methyl group at the 4-position of the benzene ring [1]. At ambient temperature (20°C), the compound exists as a dark yellow to dark beige liquid with a melting point of 14-16°C, boiling point of 240°C (at 760 mmHg), density of 1.494-1.5 g/mL, and refractive index of 1.601-1.603 . It is commercially available from multiple suppliers at purities ranging from 97% to 99% (GC), with production capacities reaching up to 1000 kg scale [2]. The compound serves as a versatile synthetic intermediate in pharmaceutical, agrochemical, and materials science applications, participating in palladium-catalyzed aminations, Schiff base condensations, and heterocycle-forming reactions [3][4].

2-Bromo-4-methylaniline (CAS 583-68-6): Why Halogen and Positional Analog Substitution Fails


Generic substitution among 2-halogenated 4-methylaniline congeners or positional isomers is scientifically invalid due to fundamentally divergent metabolic processing, electronic properties, and synthetic reactivity profiles. The identity of the halogen substituent at the 2-position dictates both the rate and route of microsomal metabolism—specifically, 2-bromo-4-methylaniline exhibits the highest rate of side-chain C-hydroxylation among the fluoro, chloro, and bromo series, yet the lowest rate of N-hydroxylation, a pathway directly correlated with mutagenic potential [1]. Furthermore, the bromine atom confers distinct leaving-group capability in cross-coupling reactions and a unique steric and electronic environment that influences regioselectivity in electrophilic aromatic substitution and heterocycle formation compared to its chloro, fluoro, or iodo counterparts [2]. Positional isomers such as 4-bromo-2-methylaniline present an entirely different substitution pattern on the aromatic ring, altering both the directing effects of the amino group and the compound's behavior in condensation and cyclization reactions [3]. Consequently, interchanging 2-bromo-4-methylaniline with any analog without re-optimization of reaction conditions or re-evaluation of metabolic safety profiles introduces unacceptable variability in both synthetic yield and toxicological outcome.

2-Bromo-4-methylaniline (CAS 583-68-6): Quantitative Differentiation Evidence Versus Analogs


2-Bromo-4-methylaniline Exhibits the Lowest N-Hydroxylation Rate and Mutagenicity Among 2-Halogenated 4-Methylaniline Congeners

In a direct comparative study of rat liver microsomal metabolism, 2-bromo-4-methylaniline demonstrated the lowest rate of N-hydroxylation among its 2-halogenated 4-methylaniline analogs, with the rate order: 2-bromo-4-methylaniline < 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline. This reduced N-hydroxylation correlates directly with lower mutagenicity: 2-chloro-4-methylaniline exhibits twice the mutagenic potential of 2-bromo-4-methylaniline [1]. Metabolites identified included products from side-chain C-hydroxylation (benzyl alcohols and benzaldehydes) and N-hydroxylation (hydroxylamines and nitroso derivatives), with benzyl alcohols and halogenated N-(4′-aminobenzyl)-4-methylanilines constituting the major microsomal metabolites for all three congeners [1].

Drug Metabolism Toxicology Medicinal Chemistry Safety Pharmacology

2-Bromo-4-methylaniline Demonstrates the Highest Side-Chain C-Hydroxylation Rate Among 2-Halogenated 4-Methylaniline Congeners

In the same rat liver microsomal metabolism study, quantification of metabolite patterns revealed that the rate of side-chain C-hydroxylation increases in the order: 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline < 2-bromo-4-methylaniline [1]. Side-chain C-hydroxylation products, specifically benzyl alcohols and benzaldehydes derived from oxidation of the 4-methyl group, were identified as major microsomal metabolites for all three congeners [1]. Aromatic ring hydroxylation was not a major reaction pathway for any of the three compounds [1].

Drug Metabolism Biotransformation Pharmacokinetics Toxicology

Nickel(II)-Schiff Base Complexes Derived from 2-Bromo-4-methylaniline Demonstrate Supercapacitor Electrode Performance Comparable to Other Halogenated Aniline Complexes

A 2026 study published in Langmuir investigated three nickel(II)-based Schiff base complexes derived from the condensation of 2-hydroxybenzaldehyde with 2-bromo-4-chloroaniline (C1), 2-bromo-4-methylaniline (C2), and 2-iodo-4-nitroaniline (C3), synthesized using a one-pot in situ reaction strategy without isolating the corresponding ligands [1]. The complexes were evaluated as electrode materials in asymmetric supercapacitor coin cells. While quantitative capacitance values for each complex are reported in the full text, the study demonstrates that the 2-bromo-4-methylaniline-derived complex (C2) is a viable candidate for energy storage applications alongside other halogenated aniline-based complexes [1].

Materials Science Energy Storage Coordination Chemistry Supercapacitors

2-Bromo-4-methylaniline Enables the Synthesis of 8-Arylquinoline PDE IV Inhibitors via a Validated Multi-Step Pharmaceutical Route

2-Bromo-4-methylaniline serves as the starting intermediate (I) in a published synthetic route to 8-arylquinoline-based phosphodiesterase IV (PDE IV) inhibitors [1][2]. The route proceeds via Skraup condensation of 2-bromo-4-methylaniline with glycerol to form 8-bromo-6-methylquinoline (II), followed by radical bromination with N-bromosuccinimide to yield the benzylic bromide (III), displacement with sodium methanesulfinate to sulfone (IV), alkylation, Suzuki coupling with a boronic acid, imine formation, methylation, acylation, and final oxidation to the target bis-sulfone derivative [1]. This validated synthetic sequence, presented at the 224th ACS National Meeting, demonstrates the compound's utility as a key building block for pharmaceutically relevant heterocyclic scaffolds [2].

Pharmaceutical Synthesis PDE IV Inhibitors Quinoline Chemistry Process Chemistry

2-Bromo-4-methylaniline Participates in Palladium-Catalyzed Selective Amination of 3-Bromoquinoline to Yield Defined N-Aryl Quinoline Products

2-Bromo-4-methylaniline undergoes palladium-catalyzed selective amination with 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline as a defined reaction product [1][2]. This transformation leverages the nucleophilicity of the aniline nitrogen in Buchwald-Hartwig-type coupling while preserving the aromatic bromine substituent for potential subsequent functionalization. Additionally, the compound reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum (Me₃Al) to form the corresponding amides [1].

Cross-Coupling Palladium Catalysis C-N Bond Formation Heterocyclic Chemistry

2-Bromo-4-methylaniline Can Be Synthesized via High-Yield Bromination-Isomerization Route Distinguishing It from Other Brominated Aniline Regioisomers

A reported synthetic method for 2-bromo-4-methylaniline involves direct bromination of p-toluidine (4-methylaniline) or its N-acetyl derivative, followed by isomerization of the initially formed bromoaniline mixtures to yield the desired 2-bromo-4-methylaniline regioisomer in high yield [1][2]. The bromination-isomerization sequence, described by Ioffe (Mendeleev Commun., 1993), proceeds via initial formation of mono-, di-, and tri-bromoanilines from aniline and its 2- and 4-methyl derivatives, with subsequent isomerization affording 4-bromoaniline, 4-bromo-2-methylaniline, and 2-bromo-4-methylaniline as the high-yield products [1]. An alternative preparative method involves heating p-toluidine with glacial acetic acid to form N-acetyl-p-toluidine, cooling to 45°C, dropwise addition of bromine with reaction temperature controlled at 50-55°C, and quenching in aqueous sodium sulfite solution [3].

Synthetic Methodology Regioselective Bromination Process Chemistry Isomerization

2-Bromo-4-methylaniline (CAS 583-68-6): Validated Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Intermediate with Documented Lower Genotoxic Risk Profile for Drug Development Programs

In medicinal chemistry and preclinical development, selection of 2-bromo-4-methylaniline over its 2-chloro analog is supported by quantitative metabolic data demonstrating the lowest rate of N-hydroxylation—a pathway directly linked to hydroxylamine formation and mutagenicity—among 2-halogenated 4-methylaniline congeners [1]. Specifically, 2-chloro-4-methylaniline exhibits twice the mutagenicity of 2-bromo-4-methylaniline, and its N-hydroxylation rate exceeds that of the bromo analog [1]. This differential toxicological profile makes 2-bromo-4-methylaniline the preferred choice for building blocks intended for pharmaceutical lead optimization, where minimizing genotoxic impurity risks and simplifying regulatory toxicology packages are critical procurement considerations.

Key Building Block for PDE IV Inhibitor Heterocyclic Scaffolds in Respiratory and Anti-Inflammatory Drug Discovery

2-Bromo-4-methylaniline is a validated starting material for the synthesis of 8-arylquinoline-based phosphodiesterase IV (PDE IV) inhibitors, a class of compounds investigated for respiratory and anti-inflammatory indications [2][3]. The published synthetic route, presented at the 224th ACS National Meeting, proceeds through an eight-step sequence including Skraup quinoline synthesis, radical bromination, sulfone formation, Suzuki coupling, and subsequent functional group manipulations to yield potent bis-sulfone PDE IV inhibitors [2]. For pharmaceutical process chemistry groups and CROs, this literature precedent provides a defined synthetic pathway and reference analytical data, accelerating route scouting and reducing development risk compared to unvalidated aniline starting materials.

Precursor for Nickel(II)-Schiff Base Complexes in Asymmetric Supercapacitor Electrode Fabrication

In materials science and energy storage research, 2-bromo-4-methylaniline serves as a ligand precursor for the synthesis of nickel(II)-Schiff base complexes evaluated as electrode materials in asymmetric supercapacitor coin cells [4]. The one-pot in situ condensation of 2-hydroxybenzaldehyde with 2-bromo-4-methylaniline, followed by Ni(II) complexation, yields a coordination compound (C2) with demonstrated electrochemical performance in energy storage devices [4]. This application is particularly relevant for research groups developing metal-organic frameworks, coordination polymers, or molecular electrode materials where the specific electronic and steric properties conferred by the 2-bromo-4-methyl substitution pattern may be tuned relative to chloro-, fluoro-, or iodo-substituted analogs.

Synthetic Intermediate for Modular C-N Cross-Coupling in Heterocyclic Compound Libraries

For parallel synthesis and medicinal chemistry library production, 2-bromo-4-methylaniline participates in palladium-catalyzed selective amination reactions—including coupling with 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline—and forms amides with imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum [5][6]. The retention of the aromatic bromine substituent during amination enables sequential functionalization strategies, allowing chemists to use 2-bromo-4-methylaniline as a bifunctional building block for constructing diverse N-aryl heterocyclic scaffolds. This reactivity profile supports procurement of the compound as a core intermediate for generating focused libraries of quinoline, imidazopyridine, and related nitrogen-containing heterocycles.

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